2-({1-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine
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Overview
Description
2-({1-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine is a complex organic compound that features multiple functional groups, including pyrazine, piperidine, tetrahydrofuran, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as pyrazine derivatives, piperidine derivatives, and pyridine derivatives. These intermediates are then coupled through various chemical reactions, such as nucleophilic substitution, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine or piperidine moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the pyrazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it shows activity against specific biological targets.
Medicine
If the compound exhibits pharmacological properties, it could be developed into a therapeutic agent. Its structure suggests potential interactions with various biological pathways, making it a candidate for further investigation in medicinal chemistry.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 2-({1-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-({1-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperidin-4-yl}oxy)pyrazine: A similar compound with slight variations in the functional groups or ring structures.
Pyrazine derivatives: Compounds containing the pyrazine ring, which may have similar chemical properties.
Piperidine derivatives: Compounds with the piperidine ring, often used in pharmaceuticals.
Pyridine derivatives: Compounds featuring the pyridine ring, common in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and ring structures
Properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-19(14-1-5-21-17(11-14)27-16-4-10-25-13-16)23-8-2-15(3-9-23)26-18-12-20-6-7-22-18/h1,5-7,11-12,15-16H,2-4,8-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFSCWGIZHZTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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